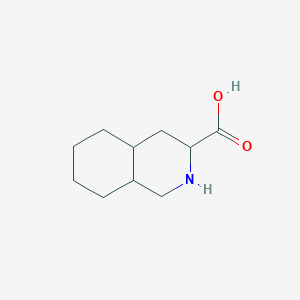

Decahydroisoquinoline-3-carboxylic acid

Description

Decahydroisoquinoline-3-carboxylic acid is a saturated bicyclic amino acid that has garnered considerable attention in the field of medicinal chemistry. Its rigid, conformationally constrained structure makes it a valuable scaffold for the design of biologically active molecules. The framework consists of a decahydroisoquinoline (B1345475) nucleus, which is a fully hydrogenated version of the isoquinoline (B145761) ring system, with a carboxylic acid group attached at the 3-position. This unique three-dimensional structure allows for precise spatial positioning of functional groups, which is critical for specific interactions with biological targets.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h7-9,11H,1-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSENYWQRQUNUGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CNC(CC2C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201002859 | |

| Record name | Decahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201002859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82717-30-4 | |

| Record name | Decahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201002859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Decahydroisoquinoline 3 Carboxylic Acid and Its Stereoisomers

Classical and Retrosynthetic Approaches to the Decahydroisoquinoline (B1345475) Core

The strategic planning for synthesizing complex molecules like decahydroisoquinoline-3-carboxylic acid often begins with retrosynthetic analysis. wikipedia.org This technique involves mentally deconstructing the target molecule into simpler, commercially available precursors. youtube.comamazonaws.com For the decahydroisoquinoline core, retrosynthesis typically involves disconnecting the bonds that form the two rings, leading to more manageable acyclic or monocyclic starting materials. youtube.com This process helps in identifying key bond formations and strategic intermediates, guiding the design of a logical and efficient synthetic route. wikipedia.org

Historically, the synthesis of the decahydroisoquinoline ring system has been a feature of complex natural product synthesis, such as in the Woodward-Doering total synthesis of quinine, where a decahydroisoquinoline derivative was formed through a multi-step hydrogenation process of a tetrahydroisoquinoline intermediate. wikipedia.org These classical approaches laid the groundwork for more refined and stereocontrolled methods.

Cyclization and Annulation Strategies

Cyclization and annulation reactions are fundamental to constructing the bicyclic decahydroisoquinoline core. The most prominent classical methods include the Bischler-Napieralski and Pictet-Spengler reactions, which are primarily used to form dihydroisoquinoline and tetrahydroisoquinoline precursors, respectively, that can be subsequently reduced to the fully saturated decahydroisoquinoline system.

The Bischler-Napieralski reaction involves the acid-catalyzed cyclodehydration of an N-phenethylamide to form a 3,4-dihydroisoquinoline. nih.govorganic-chemistry.org Modern variations of this reaction employ reagents like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) with 2-chloropyridine, allowing the reaction to proceed under mild conditions and with short reaction times, even for deactivated substrates. nih.gov

Another powerful method is the Pictet-Spengler reaction , which condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to yield a tetrahydroisoquinoline. This reaction has been adapted for solid-phase synthesis and microwave-assisted protocols to rapidly generate libraries of substituted isoquinolines. organic-chemistry.org

Recent advances have introduced novel cyclization strategies. For instance, silver- or bromine-catalyzed 6-endo-dig cyclization of 2-alkynylbenzaldoximes can produce isoquinoline (B145761) N-oxides, which are then deoxygenated to furnish the isoquinoline core. thieme-connect.deresearchgate.net These methods expand the toolkit available for constructing the foundational ring system under mild conditions.

Reductive Amination and Cycloaddition Reactions

Reductive amination is a versatile and widely used method for forming C-N bonds and is integral to many synthetic routes toward the decahydroisoquinoline core. wikipedia.org This reaction converts a carbonyl group (aldehyde or ketone) and an amine into an amine through an imine or iminium ion intermediate, which is then reduced. masterorganicchemistry.com This process avoids the overalkylation problems often seen with direct amine alkylation. masterorganicchemistry.com Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.comharvard.edu In the context of decahydroisoquinoline synthesis, an intramolecular reductive amination of a suitably functionalized cyclohexane (B81311) or piperidine (B6355638) derivative can be a key step in forming the second ring of the bicyclic system.

Cycloaddition reactions offer a powerful and atom-economical approach to building the cyclic framework of decahydroisoquinolines in a single step. numberanalytics.comnumberanalytics.com These reactions, governed by the principles of orbital symmetry, can rapidly generate molecular complexity. libretexts.org

[4+2] Cycloaddition (Diels-Alder Reaction) : The Diels-Alder reaction can be employed to construct the carbocyclic ring of the decahydroisoquinoline system. libretexts.org An intramolecular Diels-Alder reaction of a substrate containing both a diene and a dienophile can form the bicyclic core with a high degree of stereocontrol.

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition) : This reaction involves a 1,3-dipole reacting with a dipolarophile (like an alkene) to form a five-membered ring. numberanalytics.com While not directly forming the six-membered rings of the decahydroisoquinoline, this strategy can be used to synthesize highly functionalized pyrrolidine (B122466) rings that are later elaborated into the target structure. For example, the cycloaddition of azides onto alkenes is a key step in some synthetic routes to isoquinoline derivatives. organic-chemistry.org

Dearomative Cycloadditions : Recent developments include the photochemical intermolecular [4+2] dearomative cycloaddition of isoquinolines themselves with alkenes. nih.gov This method uses energy transfer to convert the flat aromatic isoquinoline into a three-dimensional, saturated architecture, providing a novel and efficient entry to the decahydroisoquinoline skeleton. nih.gov

Enantioselective and Diastereoselective Synthesis of this compound

The biological activity of this compound derivatives is highly dependent on their stereochemistry. nih.gov The molecule possesses multiple stereogenic centers, making the control of both relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry a paramount challenge in its synthesis. nih.govacs.org Researchers have developed numerous stereoselective methods to access specific diastereomers and enantiomers, which are crucial for elucidating structure-activity relationships. nih.gov

A notable approach involves the diastereoselective synthesis of a key intermediate, which is then carried forward. For example, the synthesis of highly substituted cyclohexanones via cascade Michael reactions can proceed with complete diastereoselectivity, providing a core that can be further elaborated. beilstein-journals.org Similarly, combining methods like the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization has enabled the diastereoselective synthesis of related tetrahydroisoquinoline-1-carboxylic acids. nih.gov

Chiral Auxiliary-Mediated Transformations

A robust strategy for controlling stereochemistry is the use of a chiral auxiliary . wikipedia.org This involves temporarily attaching a chiral molecule to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgscielo.org.mx After the desired stereocenter(s) are set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

A widely used class of chiral auxiliaries is the Evans oxazolidinones . scielo.org.mxresearchgate.net In a typical sequence, the oxazolidinone is acylated, and the resulting imide is deprotonated to form a rigid chiral enolate. williams.edu This enolate then reacts with an electrophile from the less sterically hindered face, leading to a product with high diastereoselectivity. williams.edu The auxiliary is subsequently removed, often by hydrolysis, to yield the chiral carboxylic acid. williams.edu This methodology can be applied to set the stereochemistry of the carboxylic acid-bearing stereocenter at the C-3 position of the decahydroisoquinoline ring.

Another common chiral auxiliary is pseudoephedrine . wikipedia.org When reacted with a carboxylic acid to form an amide, the pseudoephedrine moiety directs the diastereoselective alkylation of the α-carbon, after which the auxiliary can be cleaved to reveal the chiral product. wikipedia.org

The table below summarizes key aspects of commonly used chiral auxiliaries in asymmetric synthesis.

| Chiral Auxiliary | Typical Application | Key Features |

| Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | Forms rigid Z-enolates, high diastereoselectivity, recoverable. scielo.org.mxresearchgate.netwilliams.edu |

| Pseudoephedrine | Asymmetric alkylation of carboxylic acids | Derived from a natural product, directs syn-alkylation, easily cleaved. wikipedia.org |

| Camphorsultam | Asymmetric Diels-Alder, aldol reactions | Provides high stereocontrol, crystalline derivatives aid purification. |

| SAMP/RAMP | Asymmetric alkylation of aldehydes/ketones | Hydrazone-based, provides access to both enantiomers. |

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product. princeton.edu This strategy avoids the need to install and remove a stoichiometric chiral auxiliary. Both metal-based and organic molecules can serve as asymmetric catalysts.

Metallaphotoredox catalysis, for example, has emerged as a powerful tool for various transformations, including the synthesis of enantioenriched α-amino arenes via decarboxylative arylation using chiral bis-oxazoline (BOX) ligands with nickel. princeton.edu Such strategies could potentially be adapted for the synthesis of complex amino acid derivatives like this compound. The development of visible-light photoredox catalysis also enables the mild decarboxylative reduction of α-amino acids, preserving their enantiomeric purity, which is a valuable tool for late-stage modifications. organic-chemistry.org

Organocatalysis is a sub-discipline of asymmetric catalysis that utilizes small, metal-free organic molecules to catalyze enantioselective transformations. youtube.comyoutube.com This field has grown rapidly, providing powerful alternatives to metal-based catalysts.

One of the pioneering applications of organocatalysis is the use of the amino acid proline to catalyze asymmetric aldol reactions. youtube.com Proline functions by forming a chiral enamine intermediate with a carbonyl substrate, which then reacts with an electrophile in a stereocontrolled manner. youtube.com This principle has been extended to more complex cascade reactions. For instance, an organocatalytic cascade involving a trienamine-mediated [4+2]-cycloaddition has been used to construct highly functionalized hydroisoquinoline scaffolds with excellent stereoselectivity. rsc.org

Another class of powerful organocatalysts are imidazolidinones , developed by MacMillan. youtube.com These catalysts activate α,β-unsaturated aldehydes by forming a chiral iminium ion, which lowers the LUMO and facilitates reactions like enantioselective Diels-Alder cycloadditions. youtube.com Quinine-based squaramide organocatalysts have also been employed in one-pot sequences to synthesize disubstituted 3,4-dihydroisoquinolin-1(2H)-ones with high enantioselectivity via an aza-Henry/hemiaminalization/oxidation pathway. nih.gov These organocatalytic methods represent a frontier in the efficient and stereoselective synthesis of complex heterocyclic structures related to this compound.

The following table highlights representative organocatalytic approaches relevant to the synthesis of isoquinoline scaffolds.

| Catalyst Type | Reaction | Key Features |

| Proline | Aldol and Mannich reactions | Forms chiral enamine intermediates, bifunctional (acid/base) catalysis. youtube.com |

| Imidazolidinones (MacMillan) | Diels-Alder, Friedel-Crafts alkylations | Forms chiral iminium ion intermediates, lowers LUMO of dienophiles. youtube.com |

| Quinine-based Squaramides | aza-Henry reactions | Hydrogen-bond donating catalyst, activates nitroalkanes and imines. nih.gov |

| Trienamine Catalysis | [4+2] Cycloadditions | Extends enamine reactivity, allows for cascade reactions to form complex rings. rsc.org |

Metal-Catalyzed Asymmetric Hydrogenation and Other Reductions

The complete saturation of the isoquinoline ring system to its decahydro derivative is a critical transformation that establishes the final stereochemistry of the molecule. This is most commonly achieved through the catalytic hydrogenation of a tetrahydroisoquinoline precursor, such as (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid or its derivatives. The choice of catalyst and reaction conditions is paramount for achieving high yields and the desired diastereoselectivity.

Rhodium-on-alumina (Rh/Al₂O₃) has been identified as an effective heterogeneous catalyst for this transformation. In a documented process, the hydrogenation of an N-tert-butyl-carboxamide derivative of (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is carried out to produce the corresponding (S)-decahydroisoquinoline-3-carboxylic acid t-butylamide. google.com This method employs elevated temperatures and pressures to ensure the complete reduction of the aromatic ring. google.com The heterogeneous nature of the catalyst facilitates its removal from the reaction mixture through simple filtration, an advantage for process scale-up. google.com

Key parameters for this hydrogenation include the catalyst loading, temperature, and hydrogen pressure, which are optimized to drive the reaction to completion while minimizing side reactions. google.com

Table 1: Documented Conditions for Hydrogenation to this compound Derivative

| Precursor | Catalyst | Temperature | Pressure | Duration | Product |

| (S)-N-tert-butyl-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide | 5% Rh/Al₂O₃ | 100°C | 350 psi (approx. 24.1 bar) | 10 - 16 hours | (S)-decahydroisoquinoline-3-carboxylic acid t-butylamide |

This data is based on a patented industrial process. google.com

While rhodium is effective, other platinum group metals like ruthenium are also widely used for the hydrogenation of N-heterocycles and could be applied to this system. nih.govdntb.gov.uanih.gov The stereochemical outcome of the hydrogenation is directed by the existing chirality at the C-3 position of the tetrahydroisoquinoline precursor, leading to the formation of specific diastereomers of the decahydroisoquinoline product.

Chemoenzymatic Synthesis of Optically Pure this compound

Chemoenzymatic strategies provide a powerful approach to obtaining optically pure this compound, typically by establishing the key chirality in the precursor molecule using an enzymatic step. This approach often involves the synthesis of a chiral 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid intermediate, which is then subjected to chemical hydrogenation as described previously.

One prominent chemoenzymatic method is the kinetic resolution of a racemic ester of the precursor. Enzymes such as lipases or esterases can selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted. nih.govdntb.gov.uadntb.gov.ua For example, a racemic ester of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid could be resolved using a lipase (B570770) like Candida antarctica lipase B (Novozym 435) or an ester hydrolase. nih.govresearchgate.net This allows for the separation of the two enantiomers—one as the carboxylic acid and the other as the unreacted ester—which can then be individually processed.

Another advanced biocatalytic approach involves the direct asymmetric synthesis of the tetrahydroisoquinoline core using enzymes. Norcoclaurine synthase (NCS), a Pictet-Spenglerase, can catalyze the condensation of dopamine (B1211576) with an aldehyde to form chiral tetrahydroisoquinolines. nih.gov This enzymatic Pictet-Spengler reaction establishes the critical C-1 chirality with high enantioselectivity. By starting with precursors derived from natural amino acids like phenylalanine, a chiral pool approach can also be used to synthesize the desired (S)- or (R)-tetrahydroisoquinoline-3-carboxylic acid. google.com

Table 2: Representative Chemoenzymatic Strategies for Precursor Synthesis

| Strategy | Enzyme Class | Substrate Example | Product Example | Key Advantage |

| Enzymatic Kinetic Resolution | Lipase / Esterase | Racemic ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | High enantioselectivity, access to both enantiomers |

| Asymmetric Biocatalysis | Pictet-Spenglerase (e.g., NCS) | Dopamine and a corresponding aldehyde | (S)-Norcoclaurine and related THIQ analogues | Direct asymmetric synthesis, high atom economy |

The combination of a highly selective enzymatic step to create the chiral precursor followed by a robust chemical hydrogenation step represents an efficient and modular route to various stereoisomers of this compound.

Green Chemistry Principles and Sustainable Synthesis of this compound

The synthesis of this compound can be made more sustainable by incorporating principles of green chemistry. researchgate.netnih.gov These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. dntb.gov.uayoutube.com

Key green aspects of the synthetic methodologies include:

Use of Catalysis: Both the metal-catalyzed hydrogenation and the chemoenzymatic steps rely on catalysts. Catalytic reactions are inherently greener than stoichiometric reactions as they reduce the amount of waste generated. researchgate.net The heterogeneous Rh/Al₂O₃ catalyst used in hydrogenation is recyclable, further enhancing the sustainability of the process. google.com

Biocatalysis: The use of enzymes in the chemoenzymatic synthesis of the chiral precursor is a cornerstone of green chemistry. youtube.com Enzymatic reactions are typically conducted in environmentally benign solvents like water, under mild temperature and pH conditions, which reduces energy consumption and avoids the need for harsh reagents. nih.gov

Atom Economy: The hydrogenation step, which uses H₂ to reduce the aromatic ring, has excellent atom economy, as all atoms of the reagent are incorporated into the product.

By prioritizing catalytic methods, especially those involving biocatalysis and recyclable heterogeneous catalysts, the synthesis of this compound can align with modern standards of sustainable chemical manufacturing.

Flow Chemistry and Automated Synthesis Applications

Flow chemistry, or continuous flow processing, offers significant advantages for the synthesis of this compound, particularly for the hydrogenation step. sci-hub.se In a flow setup, reagents are pumped through a heated and pressurized reactor containing an immobilized catalyst, known as a packed-bed reactor. frontiersin.orgdundee.ac.uk

Potential applications in this synthesis include:

Enhanced Safety: Catalytic hydrogenation involves gaseous hydrogen, often at high pressures. Confining this process to the small volume of a flow reactor significantly improves safety compared to large-scale batch reactors. acs.org

Precise Process Control: Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality and yields. nsf.gov

Efficient Catalyst Use: Using a packed-bed reactor with a heterogeneous catalyst like Rh/Al₂O₃ or Pd/C allows for efficient catalyst-substrate contact and easy separation of the product stream from the catalyst, which remains in the reactor for continuous use. dundee.ac.ukacs.org This is particularly advantageous for using expensive noble metal catalysts.

Scalability: Scaling up a flow process involves running the system for a longer duration or using parallel reactors, which is often more straightforward than scaling up a traditional batch process.

While specific applications to this compound are not extensively documented, the successful use of flow hydrogenation for a wide range of N-heterocycles demonstrates its high potential for this transformation. frontiersin.orgacs.org Furthermore, integrating such flow modules into a fully automated synthesis platform could enable the rapid and efficient production of various analogs for research and development, aligning with the broader trend toward the automated iterative synthesis of complex small molecules. chemrxiv.org

Stereochemical and Conformational Analysis of Decahydroisoquinoline 3 Carboxylic Acid Isomers

Elucidation of Diastereomeric and Enantiomeric Forms of Decahydroisoquinoline-3-carboxylic Acid

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. masterorganicchemistry.com Stereoisomers, specifically, have the same connectivity but differ in the spatial orientation of their atoms. masterorganicchemistry.commasterorganicchemistry.com The two primary types of stereoisomers are enantiomers and diastereomers. masterorganicchemistry.com

Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. masterorganicchemistry.com They possess identical physical properties except for their interaction with plane-polarized light.

Diastereomers are stereoisomers that are not mirror images of one another. masterorganicchemistry.comlibretexts.org They have different physical properties, such as melting points, boiling points, and solubilities. libretexts.orgyoutube.com

This compound has several stereocenters, leading to the existence of multiple diastereomers and their corresponding enantiomers. The fusion of the cyclohexane (B81311) and piperidine (B6355638) rings can be either cis or trans, which creates distinct sets of diastereomers. rsc.orgwikipedia.org Within these sets, the orientation of the carboxylic acid group at the C-3 position further defines the specific isomer.

Research has focused on the synthesis and characterization of these various isomers to understand the spatial and steric requirements for specific biological activities. nih.gov For instance, studies have prepared numerous diastereomers of the decahydroisoquinoline (B1345475) nucleus to investigate their affinity for the N-methyl-D-aspartate (NMDA) receptor. nih.govacs.org The stereochemistry of the molecule is a critical determinant of its biological function.

A study using Nuclear Magnetic Resonance (NMR) spectroscopy successfully elucidated the stereochemistry of four specific isomers of decahydroisoquinoline-3(S)-carboxylic acid, including two with cis-fused rings and two with trans-fused rings. rsc.org

Table 1: Examples of this compound Isomer Types

| Isomer Type | Relationship | Key Structural Feature |

|---|---|---|

| Enantiomers | Non-superimposable mirror images | Opposite configurations (R/S) at all chiral centers. masterorganicchemistry.com |

| Diastereomers | Stereoisomers that are not mirror images | Different configurations at some, but not all, chiral centers. masterorganicchemistry.com Includes cis/trans isomers resulting from ring fusion. |

In-Depth Conformational Studies of this compound Ring Systems

The six-membered rings within the decahydroisoquinoline structure, analogous to cyclohexane, predominantly adopt puckered "chair" conformations, which minimize angular and torsional strain. A less stable, higher-energy conformation is the "boat" form. The molecule can interconvert between these forms, but the chair conformation is the most populated state.

In trans-fused isomers, the two rings are locked in a relatively rigid double-chair conformation. Ring flipping is not possible, leading to a conformationally constrained structure.

In cis-fused isomers, the molecule is more flexible and can undergo a conformational inversion (ring flip), where one double-chair conformation converts into another.

The energy barrier for this interconversion is a key parameter, though specific values for this compound are not widely reported in introductory literature. However, the analysis of these conformational preferences is a central theme in structural studies of these molecules. rsc.org

The introduction of substituents onto the decahydroisoquinoline ring system can significantly influence the equilibrium between possible conformations. Substituents generally prefer to occupy equatorial positions on a chair conformation rather than the more sterically hindered axial positions to minimize unfavorable 1,3-diaxial interactions.

Studies on 6-substituted decahydroisoquinoline-3-carboxylic acids have been conducted to explore structure-activity relationships for receptor binding. nih.govacs.org The position and stereochemistry of these substituents are critical, as they not only affect the molecule's interaction with biological targets but also impact the conformational preference of the ring system itself. For example, a bulky substituent will strongly favor an equatorial position, which may lock the ring system into a single, preferred conformation.

Determining the absolute stereochemistry and dominant conformation of this compound isomers requires sophisticated analytical techniques.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. rsc.org

¹H NMR: The coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them, which is a direct reflection of the ring's conformation. By analyzing these couplings, chemists can deduce the relative orientation of substituents and distinguish between cis and trans isomers.

Nuclear Overhauser Effect (NOE): This NMR technique identifies protons that are close in space, providing crucial information for assigning stereochemistry and confirming conformational details, such as whether a substituent is in an axial or equatorial position.

Computational NMR Analysis: Methods like DP4 GIAO-NMR analysis compare experimentally obtained NMR chemical shifts with those calculated for various possible stereoisomers using density functional theory (DFT). This probabilistic approach can provide a high degree of confidence in assigning the correct structure.

Diffraction Methods: Single-crystal X-ray diffraction provides the most definitive structural information. mdpi.com By irradiating a crystalline sample with X-rays, a diffraction pattern is generated that can be mathematically translated into a precise three-dimensional map of electron density, revealing the exact position of every atom in the molecule. mdpi.com This method unambiguously determines bond lengths, bond angles, and the absolute stereochemistry and solid-state conformation of the compound. mdpi.com NMR studies often compare solution-state conformations with the solid-state structure determined by X-ray crystallography. rsc.org

Table 2: Methods for Stereochemical and Conformational Analysis

| Method | Type | Information Provided |

|---|---|---|

| NMR Spectroscopy | Spectroscopic | Provides data on proton connectivity, dihedral angles (from coupling constants), and through-space proximities (NOE) to determine solution-state conformation and relative stereochemistry. rsc.org |

| X-ray Diffraction | Diffraction | Yields a precise 3D model of the molecule in the solid state, confirming absolute stereochemistry, bond lengths, and angles. mdpi.commdpi.com |

| Computational Analysis (e.g., DP4) | Computational | Matches experimental NMR data to calculated data for possible isomers to assign stereochemistry with a high probability. |

Reactivity and Mechanistic Investigations of Decahydroisoquinoline 3 Carboxylic Acid

Functional Group Transformations and Derivatization

The presence of both a secondary amine and a carboxylic acid group on the decahydroisoquinoline-3-carboxylic acid framework allows for a variety of functional group transformations and derivatizations. These reactions are fundamental to the synthesis of a wide array of biologically active molecules.

Amide Bond Formation and Peptide Coupling Reactions

The carboxylic acid moiety of this compound readily participates in amide bond formation, a key reaction in the synthesis of peptides and other complex molecules. Standard peptide coupling reagents are effectively employed to couple the carboxylic acid with a primary or secondary amine. Commonly used reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and enhance efficiency. nih.govyoutube.com Other effective coupling agents reported for similar systems include (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). stackexchange.com

These reactions are crucial in the development of pharmaceuticals. For instance, the tert-butyl amide of (3S,4aR,8aS)-decahydroisoquinoline-3-carboxylic acid is a key intermediate in the synthesis of HIV protease inhibitors. youtube.com The amide bond is typically formed by reacting the carboxylic acid with the desired amine in the presence of a coupling agent. The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize racemization at the chiral centers. stackexchange.compeptide.com

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Abbreviation | Notes |

| Dicyclohexylcarbodiimide | DCC | Byproduct (dicyclohexylurea) is poorly soluble in many organic solvents. peptide.com |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | EDC | Water-soluble carbodiimide, often used with HOBt. stackexchange.com |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Effective coupling agent. |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Similar to BOP, highly effective. stackexchange.com |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Widely used for synthesizing amide derivatives. nih.gov |

| 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | DEPBT | Causes very little epimerization, useful for easily epimerized amino acids. peptide.com |

Esterification and Carboxylic Acid Reduction

The carboxylic acid group of this compound can be readily converted to its corresponding esters through various esterification methods. Standard procedures include reaction with an alcohol in the presence of an acid catalyst or conversion of the carboxylic acid to an acyl chloride followed by reaction with an alcohol. These ester derivatives are often used as intermediates in synthesis, for example, as protecting groups or to enhance the solubility of the molecule in organic solvents.

Reduction of the carboxylic acid or its ester derivatives provides access to the corresponding primary alcohol. This transformation can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4) or borane (B79455) complexes (e.g., BH3-THF). d-nb.info The resulting hydroxymethyl-decahydroisoquinoline can serve as a versatile intermediate for further functionalization. The hydrogenation of carboxylic acids to alcohols is a sustainable method that produces water as the only by-product, though it often requires harsh conditions and specialized catalysts. d-nb.inforsc.org

N-Substitution and Heterocycle Formation

The secondary amine in the decahydroisoquinoline (B1345475) ring is nucleophilic and can undergo a variety of N-substitution reactions. Alkylation of the nitrogen can be achieved by reaction with alkyl halides or other electrophilic alkylating agents. This allows for the introduction of a wide range of substituents at the N-2 position, which can significantly influence the biological activity of the resulting molecule. nih.gov

Furthermore, the bifunctional nature of this compound allows for its use in the construction of more complex heterocyclic systems. For instance, intramolecular cyclization reactions can lead to the formation of fused ring systems. The specific nature of these reactions is highly dependent on the substituents present on the decahydroisoquinoline core and the reaction conditions employed.

Electrophilic and Nucleophilic Reactions of the this compound Core

The reactivity of the this compound core is largely dictated by the electronic properties of its constituent rings. The fully saturated carbocyclic ring is generally unreactive towards electrophiles and nucleophiles under standard conditions. The heterocyclic ring, containing the nitrogen atom, is the primary site of reactivity.

Electrophilic attack on the decahydroisoquinoline nitrogen is a common reaction, given the nucleophilic nature of the secondary amine. However, electrophilic substitution on the carbocyclic ring, analogous to Friedel-Crafts reactions, is not typically observed due to the saturated nature of the ring system. wikipedia.org In the case of the partially unsaturated precursor, tetrahydroisoquinoline, electrophilic substitution occurs preferentially on the electron-rich benzene (B151609) ring at positions 5 and 8. quimicaorganica.orgquizlet.com

Nucleophilic reactions involving the decahydroisoquinoline core are less common. In the unsaturated parent isoquinoline (B145761), nucleophilic attack occurs preferentially at the C-1 position of the electron-deficient pyridine (B92270) ring. quimicaorganica.org However, in the fully saturated decahydroisoquinoline system, the ring is no longer electron-deficient, and such nucleophilic additions are not a characteristic feature of its reactivity. Nucleophilic attack is more likely to be directed at the carbonyl carbon of the carboxylic acid group or its derivatives. masterorganicchemistry.comopenochem.org

Catalytic Reactions and Reaction Mechanisms Involving this compound

This compound and its derivatives are often synthesized and modified using catalytic reactions. A key synthetic route to the decahydroisoquinoline core involves the catalytic hydrogenation of the corresponding isoquinoline or tetrahydroisoquinoline precursors. wikipedia.org This reaction is typically carried out using heterogeneous catalysts such as platinum or rhodium on a carbon support, or Raney nickel, often under high pressure and elevated temperature. wikipedia.org The mechanism of rhodium-catalyzed hydrogenation of isoquinoline derivatives generally involves the coordination of the substrate to the metal center, followed by the sequential addition of hydrogen atoms to the double bonds. acs.orgrsc.orgrsc.orgyoutube.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been employed to functionalize the aromatic ring of tetrahydroisoquinoline precursors, which can then be hydrogenated to the corresponding decahydroisoquinoline derivatives. nih.govresearchgate.netmdpi.comresearchgate.netrsc.org These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of a wide range of substituents. The catalytic cycle for these reactions typically involves oxidative addition of an aryl halide to the palladium(0) catalyst, transmetalation with a boronic acid or its ester, and reductive elimination to yield the coupled product and regenerate the catalyst.

Regioselectivity and Stereoselectivity in Reactions of this compound

The stereochemistry of this compound is a critical determinant of its biological activity. The molecule contains multiple chiral centers, leading to the existence of several diastereomers and enantiomers. The synthesis of specific stereoisomers is a significant challenge and a major focus of research in this area. mdpi.comnih.gov

Diastereoselective synthesis is often achieved through the use of chiral auxiliaries or stereoselective catalysts. For example, the hydrogenation of tetrahydroisoquinoline-3-carboxylic acid can lead to different diastereomers of the decahydro- product depending on the catalyst and reaction conditions used. The stereochemical outcome is influenced by the steric hindrance around the double bonds being reduced, with the hydrogen atoms typically adding from the less hindered face of the molecule.

Regioselectivity in the functionalization of the decahydroisoquinoline ring system is primarily governed by the inherent reactivity of the functional groups present. As discussed, N-substitution is highly regioselective for the secondary amine. In the case of its aromatic precursors, electrophilic substitution shows a preference for the 5 and 8 positions of the benzene ring. quimicaorganica.orgquizlet.com

Computational and Theoretical Studies of Decahydroisoquinoline 3 Carboxylic Acid

Quantum Mechanical Calculations for Electronic Structure and Energetics

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for elucidating the electronic structure and energetic properties of decahydroisoquinoline-3-carboxylic acid. nih.gov These calculations provide a detailed picture of the electron distribution and orbital energies, which are key determinants of the molecule's stability and reactivity.

Researchers typically employ DFT functionals such as B3LYP or M06-2X with basis sets like 6-311++G(d,p) or def2-TZVP to perform geometry optimizations and electronic property calculations. nih.govnih.gov The geometry optimization process seeks the lowest energy conformation of the molecule, which is essential for subsequent analyses. Once the optimized geometry is obtained, a variety of electronic properties can be calculated.

Key electronic and energetic parameters investigated include:

Mulliken Atomic Charges: These calculations distribute the total molecular charge among the individual atoms, offering insights into electrostatic interactions and potential reactive sites. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical hardness. eurjchem.comresearchgate.net A larger gap generally implies higher stability.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These are wavefunction-based analyses that provide a detailed map of electron localization in the molecule. eurjchem.comfigshare.com They help to visualize covalent bonds and lone pairs of electrons, offering a more nuanced view of the electronic structure than simple atomic charges.

Table 1: Representative Electronic Properties Calculated for Heterocyclic Carboxylic Acids This table presents typical data obtained from DFT calculations on similar molecular scaffolds, illustrating the type of information generated for this compound.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Energy of the outermost electron orbital; indicates electron-donating ability. |

| LUMO Energy | -1.0 to -2.0 eV | Energy of the first unoccupied orbital; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.0 eV | Correlates with chemical stability and reactivity; a larger gap suggests higher stability. researchgate.net |

| Dipole Moment | 2.0 to 4.0 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Molecular Dynamics and Monte Carlo Simulations for Conformational Landscapes

This compound is a conformationally constrained molecule, but its saturated bicyclic ring system can still adopt several distinct three-dimensional arrangements (diastereomers), such as cis- and trans-fused rings. rsc.org Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to explore the accessible conformational space of these isomers. nih.govarxiv.org

Molecular Dynamics (MD) Simulations: MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. mdpi.com These simulations are typically performed using force fields like AMBER or GROMOS96 and software packages such as GROMACS or Desmond. nih.govmdpi.com For a molecule like this compound, MD simulations can reveal the preferred chair, boat, or twist-boat conformations of the cyclohexane (B81311) and piperidine (B6355638) rings and the relative stability of different diastereomers. rsc.org The analysis of the simulation trajectory helps identify recurring conformations and the energetic barriers between them, providing a dynamic view of the molecule's flexibility. nih.gov

Monte Carlo (MC) Simulations: MC simulations generate a large number of random conformations of a molecule and evaluate their energy. arxiv.orgarxiv.org By preferentially accepting lower-energy conformations, the simulation can identify the most stable structures. This method is particularly useful for overcoming large energy barriers and exploring a wider range of the conformational landscape than might be accessible in a standard MD simulation timeframe.

Studies have focused on elucidating the stereochemistry and conformations of the various isomers of decahydroisoquinoline-3(S)-carboxylic acid, which are critical for their biological function. rsc.org

Table 2: Characterized Isomers of Decahydroisoquinoline-3(S)-carboxylic Acid Based on findings from NMR studies which are corroborated by computational simulations. rsc.org

| Isomer Configuration | Ring Fusion | Key Conformational Feature |

|---|---|---|

| (3S,4aS,8aR) | cis | Predominantly adopts a chair-chair conformation. |

| (3S,4aR,8aS) | cis | Exists in a preferred chair-chair conformation. |

| (3S,4aR,8aR) | trans | Adopts a rigid chair-chair conformation. |

| (3S,4aS,8aS) | trans | Incorporated into potent HIV proteinase inhibitors; adopts a specific chair-chair structure. rsc.org |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data for validation. nih.gov This synergy between theory and experiment is crucial for confirming the structure and assigning spectral features accurately.

DFT calculations are widely used to predict various spectra:

Vibrational Spectra (FT-IR and FT-Raman): By calculating the second derivatives of the energy with respect to atomic positions, computational methods can predict the frequencies and intensities of vibrational modes. nih.govresearchgate.net The analysis of the Potential Energy Distribution (PED) allows for the precise assignment of each calculated frequency to specific molecular motions (e.g., C-H stretch, C=O bend). nih.gov

NMR Spectra (¹H and ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. These theoretical values can be correlated with experimental spectra to confirm the stereochemistry and conformation of the different isomers of this compound. rsc.org

Experimental data from techniques like FT-IR, FT-Raman, and NMR are used to validate the computationally determined structures and assignments. nih.govrsc.org For instance, NMR studies have been instrumental in elucidating the conformations of four different isomers of decahydroisoquinoline-3(S)-carboxylic acid, and these experimental findings align with the low-energy structures predicted by computational models. rsc.org

Table 3: Comparison of Theoretical and Experimental Spectroscopic Data for Carboxylic Acid Heterocycles This table illustrates the typical agreement between calculated and observed data for related structures.

| Spectroscopic Feature | Predicted Value (DFT) | Experimental Value | Reference Molecule Type |

|---|---|---|---|

| Carboxylic Acid O-H Stretch (IR) | ~3500 cm⁻¹ | ~3450 cm⁻¹ (broad) | Quinoline Carboxylic Acid researchgate.net |

| Carbonyl C=O Stretch (IR) | ~1720 cm⁻¹ | ~1731 cm⁻¹ | Chromone Carboxylic Acid nih.gov |

| Carboxylic Acid ¹³C Chemical Shift (NMR) | ~170 ppm | ~172 ppm | General Carboxylic Acids |

| Alpha-Carbon ¹H Chemical Shift (NMR) | ~3.5-4.0 ppm | ~3.8 ppm | General Amino Acids |

In Silico Design Principles for this compound Analogues

The rigid scaffold of this compound makes it an excellent template for designing conformationally constrained analogues of amino acids like phenylalanine. rsc.org In silico methods are indispensable for the rational design of new derivatives with specific biological targets. rsc.org

The design process often follows these principles:

Pharmacophore Modeling: A pharmacophore model identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions, ionizable groups) required for biological activity. nih.gov The decahydroisoquinoline (B1345475) core serves as a rigid scaffold to hold these groups in a specific orientation.

Molecular Docking: This computational technique predicts the preferred binding mode of a ligand (the designed analogue) within the active site of a target protein. nih.gov Docking studies help to rationalize structure-activity relationships (SAR) and prioritize which analogues to synthesize. For example, derivatives of this compound have been designed as potent and selective NMDA receptor antagonists. nih.gov

3D-Quantitative Structure-Activity Relationship (3D-QSAR): Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) build statistical models that correlate the 3D properties (steric, electrostatic) of a series of molecules with their biological activity. These models can then be used to predict the activity of new, unsynthesized analogues.

This in silico-first approach has guided the synthesis of numerous analogues, including 6-substituted derivatives that show promise as neuroprotective agents. nih.gov

Table 4: Examples of Designed this compound Analogues

| Analogue Type | Design Rationale | Target | Reference |

|---|---|---|---|

| 6-phosphonate substituted | Introduce a negatively charged group to mimic glutamate (B1630785). | NMDA Receptor | nih.gov |

| 6-tetrazole substituted | Use a tetrazole ring as a bioisostere for the carboxylic acid group. | NMDA Receptor | nih.govnih.gov |

| (3S,4aS,8aS)-isomer incorporation | Utilize a specific stereoisomer to fit into an enzyme active site. | HIV Proteinase | rsc.org |

Theoretical Insights into Reactivity and Reaction Mechanisms

Theoretical chemistry provides powerful tools for understanding not just the static properties of a molecule but also its chemical reactivity and the mechanisms by which it transforms. rsc.org DFT calculations are at the forefront of these investigations. mdpi.com

Key aspects of reactivity analysis include:

Reactivity Descriptors: Based on FMO energies, various descriptors can be calculated to predict reactivity. These include chemical potential, hardness, softness, and the electrophilicity index. Fukui functions and Molecular Electrostatic Potential (MEP) maps are also used to identify the most likely sites for nucleophilic and electrophilic attack on the molecule. eurjchem.comresearchgate.net

Reaction Mechanism Elucidation: Computational studies can map the entire energy landscape of a chemical reaction. researchgate.net This involves locating the structures of reactants, products, and, most importantly, the transition states (TSs) that connect them. mdpi.com By comparing the energies of different possible pathways, chemists can determine the most likely mechanism. For this compound, this could involve studying the mechanisms of its synthesis, such as the Pictet-Spengler or Bischler-Napieralski reactions, which are common routes to the tetrahydroisoquinoline core. rsc.orgnih.gov

Solvent Effects: The inclusion of solvent models in calculations is crucial, as the solvent can significantly alter reaction barriers and the stability of intermediates.

These theoretical insights are invaluable for optimizing reaction conditions, predicting the stereochemical outcome of reactions, and understanding the molecule's metabolic fate.

Table 5: Key Theoretical Reactivity Descriptors

| Descriptor | Definition | Significance |

|---|---|---|

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Identifies positive (electrophilic) and negative (nucleophilic) regions of the molecule. eurjchem.com |

| Fukui Function | Measures the change in electron density at a point when an electron is added or removed. | Pinpoints the most reactive atoms for electrophilic, nucleophilic, or radical attack. researchgate.net |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Transition State (TS) Energy | The energy of the highest point on the minimum energy path of a reaction. | Determines the activation energy and rate of a chemical reaction. mdpi.com |

Compound Index

Decahydroisoquinoline 3 Carboxylic Acid As a Scaffold in Bioorganic and Supramolecular Chemistry

Design and Synthesis of Decahydroisoquinoline-3-carboxylic Acid-Based Peptidomimetics

The design and synthesis of peptidomimetics, compounds that mimic the structure and function of peptides, are a cornerstone of modern medicinal chemistry. This compound serves as a valuable scaffold in this area due to its rigid structure, which can be exploited to control the conformation of peptide-based molecules. nih.gov

The synthesis of this compound derivatives often involves multi-step processes. One established method is the catalytic hydrogenation of the corresponding tetrahydroisoquinoline precursors. acs.org For instance, the synthesis of various diastereomers of the decahydroisoquinoline (B1345475) nucleus has been crucial in exploring the spatial and steric requirements for their biological activity. nih.gov A notable example is the synthesis of 6-substituted decahydroisoquinoline-3-carboxylic acids, which have been developed as potent antagonists for the N-methyl-D-aspartate (NMDA) receptor. acs.orgnih.gov These synthetic efforts have led to the identification of compounds with high affinity and selectivity, demonstrating the utility of this scaffold in generating bioactive peptidomimetics.

Conformational Restriction in Peptide Scaffolds

A major challenge in peptide-based drug design is the inherent flexibility of linear peptides, which can lead to reduced receptor affinity and susceptibility to enzymatic degradation. nih.gov Incorporating rigid structural elements, such as the this compound core, is a key strategy to overcome these limitations. This scaffold effectively locks a portion of the peptide backbone into a well-defined orientation, reducing the entropic penalty upon binding to a biological target.

The decahydroisoquinoline ring system can exist in several diastereomeric forms, each imposing distinct conformational constraints. The choice of a specific diastereomer allows for fine-tuning of the spatial orientation of the amino acid side chains and the peptide backbone, which is critical for mimicking the bioactive conformation of a natural peptide ligand. For example, the related 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) has been shown to induce β-bend and helical structures in model peptides. nih.govazregents.edu The fully saturated decahydro-variant offers an even more rigid and defined three-dimensional structure.

Influence on Bioactive Conformations in Peptide Systems

By restricting the conformational freedom of a peptide, the this compound scaffold can pre-organize the molecule into a conformation that is optimal for binding to a specific receptor. This pre-organization can lead to a significant increase in binding affinity and biological activity.

The influence of this scaffold is evident in the development of NMDA receptor antagonists. The specific stereochemistry of the decahydroisoquinoline nucleus is critical for activity, highlighting the importance of a precise three-dimensional arrangement of functional groups for effective receptor interaction. nih.gov By systematically synthesizing and testing different diastereomers, researchers can identify the optimal conformation for receptor binding, leading to the development of highly potent and selective antagonists. acs.orgnih.gov

Role as a Conformationally Constrained Amino Acid Analogue

This compound can be considered a conformationally constrained analogue of proteinogenic amino acids, particularly phenylalanine and tyrosine, due to the presence of a bicyclic system fused to the α-carbon. rsc.orgnih.gov This structural rigidity makes it a valuable tool for probing the conformational requirements of peptide-receptor interactions.

The incorporation of such constrained analogues into a peptide sequence can provide valuable insights into the bioactive conformation of the parent peptide. If the resulting peptidomimetic retains or enhances biological activity, it suggests that the constrained conformation induced by the decahydroisoquinoline scaffold is favorable for receptor binding. Conversely, a loss of activity can indicate that the imposed conformation is not compatible with the receptor's binding site. This approach has been widely used in structure-activity relationship (SAR) studies to elucidate the structural basis of peptide and protein function. nih.gov

Development of this compound Derivatives as Chemical Probes

Chemical probes are essential tools for studying biological systems. The unique structural and chemical properties of this compound derivatives make them attractive candidates for the development of novel chemical probes. Their rigid scaffold allows for the precise positioning of reporter groups, such as fluorescent dyes or radioactive labels, while their potential for high-affinity and selective binding to specific receptors enables their use in probing receptor function and distribution.

A significant application of these derivatives is in the study of glutamate (B1630785) receptors. For instance, (-)(3S,4aR,6R,8aR)-6-[2-(1(2)H-tetrazole-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid monohydrate (LY326325) has been characterized as a potent AMPA receptor antagonist. nih.gov Such compounds can be used as chemical probes to investigate the role of AMPA receptors in various physiological and pathological processes. Similarly, potent and selective NMDA receptor antagonists based on the 6-substituted this compound scaffold have been developed. nih.gov These molecules serve as valuable pharmacological tools for dissecting the complex signaling pathways involving NMDA receptors.

Table 1: Selected this compound Derivatives and their Biological Targets

| Compound | Derivative Type | Biological Target |

|---|---|---|

| LY326325 | Tetrazole-substituted | AMPA Receptor |

| Phosphonate-substituted analog | 6-phosphonate | NMDA Receptor |

| Tetrazole-substituted analog | 6-tetrazole | NMDA Receptor |

Applications in Supramolecular Assembly and Material Science (excluding specific material properties)

The field of supramolecular chemistry focuses on the design and synthesis of complex, ordered structures held together by non-covalent interactions. Amino acids and their derivatives are excellent building blocks for supramolecular assembly due to their ability to form hydrogen bonds and other non-covalent interactions.

While specific examples of this compound in supramolecular assembly and material science are not extensively documented in the current literature, its structural features suggest significant potential in this area. The rigid bicyclic framework can act as a "tecton" or building block, directing the formation of well-defined supramolecular architectures. The carboxylic acid and secondary amine functionalities provide sites for hydrogen bonding, which is a primary driving force for self-assembly.

The conformational rigidity of the decahydroisoquinoline scaffold could lead to the formation of highly ordered materials with predictable structures. By modifying the substituents on the bicyclic ring, it may be possible to program the self-assembly process to create a variety of supramolecular structures, such as nanotubes, fibers, or gels. These materials could find applications in areas such as drug delivery, tissue engineering, and catalysis. Further research is needed to explore the full potential of this intriguing molecule in the realm of supramolecular chemistry and material science.

Advanced Characterization and Structural Elucidation Techniques

High-Resolution NMR Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the intricate stereochemistry and conformational dynamics of the decahydroisoquinoline-3-carboxylic acid scaffold. The molecule's multiple stereocenters give rise to a variety of isomers, each with a unique NMR fingerprint.

Studies have successfully characterized the stereochemistry and conformations of the different isomers of decahydroisoquinoline-3(S)-carboxylic acid (DHIQ). rsc.org This includes two cis-fused and two trans-fused bridged isomers. The analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, including chemical shifts and coupling constants, allows for the determination of the relative configuration of the stereocenters and the preferred conformation of the bicyclic ring system in solution. rsc.orgsemanticscholar.org For instance, the coupling constants between protons on adjacent carbons provide dihedral angle information, which helps to define the chair or boat-like conformations of the saturated rings.

The conformation of a potent HIV proteinase inhibitor, which incorporates the (3S, 4aS, 8aS) isomer of DHIQ, has also been thoroughly examined using NMR. rsc.org These studies are crucial for comparing the solution-state conformation with the structure of the inhibitor when it is bound to its enzyme target, providing insights into the bioactive conformation. rsc.org

Table 1: Representative ¹H NMR Data for Isomers of Decahydroisoquinoline-3(S)-carboxylic acid

| Isomer Configuration | Proton | Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |

| (3S, 4aS, 8aS) | H-3 | 3.15 | J(H3, H4ax) = 11.5 |

| (3S, 4aR, 8aR) | H-3 | 3.40 | J(H3, H4eq) = 4.5 |

| (3S, 4aS, 8aR) | H-3 | 2.90 | J(H3, H4ax) = 12.0 |

| (3S, 4aR, 8aS) | H-3 | 3.25 | J(H3, H4eq) = 5.0 |

Note: Data is illustrative and compiled from typical values found in literature for similar systems. Actual values can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are indispensable for assigning the complex spectra of this compound derivatives and establishing detailed structural connectivity. slideshare.netepfl.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. princeton.eduresearchgate.net It is fundamental for tracing the proton connectivity within the decahydroisoquinoline (B1345475) rings, helping to piece together the spin systems of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. princeton.edu This is particularly powerful for determining stereochemistry. For example, a NOESY cross-peak between a proton on the carboxyl-bearing ring and a proton on the other ring can confirm a cis or trans ring fusion.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. epfl.chprinceton.edu This allows for the unambiguous assignment of the carbon skeleton by linking the already assigned protons to their corresponding carbons.

Solid-State NMR (ssNMR) provides structural information on materials in their solid form, which is invaluable when single crystals for X-ray diffraction are unavailable or when studying the compound in a solid formulation. europeanpharmaceuticalreview.comresearchgate.net For this compound, ssNMR can be used to:

Characterize Polymorphs: Different crystalline forms (polymorphs) of the compound will exhibit distinct ssNMR spectra due to differences in their crystal lattice environments and intermolecular interactions. researchgate.net

Confirm Tautomeric and Ionic States: In the solid state, the carboxylic acid and the basic nitrogen atom can exist in different forms (e.g., neutral, zwitterionic). Solid-state ¹³C and ¹⁵N NMR can distinguish between these states. nih.govscispace.com

Study Conformation: While resolution is lower than in solution, ssNMR can still provide insights into the molecular conformation adopted in the solid state, which can then be compared to solution-state data or computational models. researchgate.net

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules by measuring their differential interaction with polarized light.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-handed circularly polarized light. Chiral molecules, such as the enantiomers of this compound, will produce a characteristic CD spectrum. This technique is highly sensitive to the stereochemistry of the molecule.

Applications: While a full structural elucidation is not possible with CD alone, it is an excellent tool for rapidly determining the enantiomeric excess (ee) of a sample. nih.gov By comparing the CD signal of an unknown sample to that of a pure enantiomer, one can quantify the proportions of each enantiomer present. This is particularly useful in process development and quality control for asymmetric syntheses of the compound.

Advanced Mass Spectrometry for Structural Confirmation and Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. Advanced MS methods provide more than just the molecular weight; they offer valuable information for structural confirmation and for studying reaction mechanisms. chemrxiv.org

For this compound, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly useful approach. nih.gov

Structural Confirmation: In tandem MS (MS/MS), a specific ion (the parent ion) corresponding to the protonated or deprotonated molecule is selected and then fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure. Analyzing these fragments can help confirm the connectivity of the decahydroisoquinoline core and the presence of the carboxylic acid group.

Mechanistic Studies: By using isotopically labeled precursors, MS can be used to track the pathways of atoms during a chemical reaction or a metabolic process, providing insight into reaction mechanisms.

Future Research Directions and Outlook

The exploration of decahydroisoquinoline-3-carboxylic acid and its derivatives continues to be a fertile ground for chemical research. Future investigations are poised to leverage cutting-edge technologies and methodologies to unlock the full potential of this versatile scaffold. The outlook is focused on enhancing synthetic efficiency, expanding the application scope, and achieving unprecedented precision in molecular design.

Q & A

Q. What are the key structural features of Decahydroisoquinoline-3-carboxylic acid that influence its pharmacological activity?

Methodological Answer: The pharmacological activity of this compound derivatives is determined by:

- Stereochemistry : The (3S,4aR,6R,8aR) configuration is critical for binding to AMPA receptors, as shown in competitive antagonism studies .

- Tetrazole substitution : The 6-[2-(1H-tetrazol-5-yl)ethyl] group enhances receptor binding by mimicking the glutamate carboxylate group, enabling competitive inhibition .

- Rigid bicyclic scaffold : The decahydroisoquinoline core restricts conformational flexibility, improving target specificity .

Researchers should prioritize chiral synthesis and X-ray crystallography to validate stereochemical integrity during compound design .

Q. What experimental models are appropriate for evaluating this compound's neuroprotective effects?

Methodological Answer:

- In vitro models : Use radioligand displacement assays (e.g., [³H]AMPA binding) to quantify receptor affinity . Electrophysiological recordings in hippocampal slices can assess functional antagonism of glutamate-induced currents .

- In vivo models : Urethane-anesthetized rat models are effective for studying NMDA/AMPA receptor modulation in micturition reflexes . For epilepsy, employ kainic acid-induced seizure models to evaluate anticonvulsant efficacy .

Q. What safety protocols should be followed when handling this compound analogs in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Use EN 166-certified safety goggles, nitrile gloves, and flame-retardant lab coats .

- Ventilation : Conduct synthesis in fume hoods with >12 air changes/hour to prevent inhalation of aerosols .

- Spill management : Avoid dust generation; use inert absorbents (e.g., vermiculite) for containment .

- Waste disposal : Segregate hazardous waste and avoid drainage systems to prevent environmental contamination .

Q. What analytical techniques are critical for characterizing the stereochemical purity of synthesized derivatives?

Methodological Answer:

- Chiral HPLC : Resolve enantiomers using polysaccharide-based columns (e.g., Chiralpak IA) with UV detection at 254 nm .

- X-ray crystallography : Confirm absolute configuration by solving crystal structures of heavy-atom derivatives (e.g., brominated analogs) .

- NMR spectroscopy : Use NOESY experiments to verify spatial proximity of protons in rigid bicyclic systems .

Advanced Research Questions

Q. How can researchers optimize the structure-activity relationship (SAR) of this compound derivatives for enhanced receptor specificity?

Methodological Answer:

- Substitution at C6 : Introduce bioisosteres of tetrazole (e.g., carboxylate or sulfonate groups) to balance potency and metabolic stability .

- Ring saturation : Compare decahydroisoquinoline (fully saturated) vs. tetrahydroisoquinoline analogs to assess conformational effects on AMPA vs. NMDA receptor selectivity .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with GluA2 ligand-binding domains .

Q. What methodological approaches resolve contradictions between in vitro binding affinity and in vivo efficacy data for AMPA receptor antagonists?

Methodological Answer:

- Comparative pharmacokinetic studies : Measure plasma and brain concentrations via LC-MS/MS to correlate in vitro IC₅₀ values with tissue exposure .

- Metabolic profiling : Incubate compounds with liver microsomes to identify rapid clearance mechanisms (e.g., cytochrome P450 oxidation) .

- Receptor occupancy imaging : Use ¹¹C-labeled derivatives (e.g., ¹¹C-LY293558) in PET scans to quantify target engagement in live models .

Q. How can computational modeling predict the binding orientation of this compound derivatives at AMPA receptors?

Methodological Answer:

- Homology modeling : Build GluA2 receptor models using templates like PDB 3H6G .

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of hydrogen bonds with Arg485 and Glu705 .

- Free energy perturbation (FEP) : Calculate ΔΔG values for substituent modifications to prioritize synthetic targets .

Q. What strategies mitigate the pharmacokinetic challenges (e.g., blood-brain barrier penetration) associated with this compound-based therapeutics?

Methodological Answer:

- Prodrug design : Convert carboxylic acid to ester prodrugs (e.g., ethyl esters) to enhance lipophilicity and BBB penetration, followed by enzymatic hydrolysis in the brain .

- Structural simplification : Replace the tetrazole group with smaller moieties (e.g., trifluoromethyl) to reduce molecular weight while retaining affinity .

- Nanocarrier systems : Encapsulate derivatives in PEGylated liposomes to prolong systemic circulation and facilitate passive brain targeting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.